molecular formula C19H20N2O4 B2572029 N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide CAS No. 954674-83-0

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide

Cat. No.: B2572029
CAS No.: 954674-83-0
M. Wt: 340.379
InChI Key: SOAOCWZRSJSETM-UHFFFAOYSA-N
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Description

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide is a complex organic compound that features a benzamide core linked to an oxazolidinone ring

Preparation Methods

The synthesis of N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazolidinone ring through cyclization reactions, followed by the introduction of the benzamide moiety via amide bond formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Scientific Research Applications

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide can be compared with other similar compounds, such as:

    N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-benzamide: This compound lacks the methyl group on the benzamide moiety, which may affect its chemical properties and biological activities.

    N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide:

Biological Activity

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide, with CAS number 954674-83-0, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, and it has a molecular weight of 340.4 g/mol. The structure features an oxazolidinone ring, which is critical for its biological activity.

PropertyValue
CAS Number954674-83-0
Molecular FormulaC₁₉H₂₀N₂O₄
Molecular Weight340.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate the activity of enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis. The oxazolidinone moiety may enhance its binding affinity to target proteins, leading to significant pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the presence of the oxazolidinone ring has been linked to the inhibition of cancer cell proliferation. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa and A549, suggesting that this compound may also possess similar effects.

Case Study:
A study investigating related oxazolidinones found that they inhibited the growth of human lung carcinoma cells (A549) with an IC50 value in the range of 200 µg/mL, indicating a promising avenue for further research into this compound's anticancer potential .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Table: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)
N-(3-(4-Methoxyphenyl)isoxazolin)E. coli62.5
N-(3-(4-Methoxyphenyl)isoxazolin)S. aureus78.12

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the oxazolidinone structure can significantly influence biological activity.

Key Findings:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on aromatic rings enhances lipophilicity and bioavailability.
  • Ring Modifications : Alterations in the oxazolidinone core can affect binding affinity to target enzymes, impacting therapeutic efficacy.

Properties

IUPAC Name

N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-6-3-4-9-17(13)18(22)20-11-16-12-21(19(23)25-16)14-7-5-8-15(10-14)24-2/h3-10,16H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAOCWZRSJSETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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